4-Bromo-5-methyl-1-tosyl-1H-indazole 4-Bromo-5-methyl-1-tosyl-1H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18672166
InChI: InChI=1S/C15H13BrN2O2S/c1-10-3-6-12(7-4-10)21(19,20)18-14-8-5-11(2)15(16)13(14)9-17-18/h3-9H,1-2H3
SMILES:
Molecular Formula: C15H13BrN2O2S
Molecular Weight: 365.2 g/mol

4-Bromo-5-methyl-1-tosyl-1H-indazole

CAS No.:

Cat. No.: VC18672166

Molecular Formula: C15H13BrN2O2S

Molecular Weight: 365.2 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-5-methyl-1-tosyl-1H-indazole -

Molecular Formula C15H13BrN2O2S
Molecular Weight 365.2 g/mol
IUPAC Name 4-bromo-5-methyl-1-(4-methylphenyl)sulfonylindazole
Standard InChI InChI=1S/C15H13BrN2O2S/c1-10-3-6-12(7-4-10)21(19,20)18-14-8-5-11(2)15(16)13(14)9-17-18/h3-9H,1-2H3
Standard InChI Key ADUMEXSEABXYRZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=N2)C(=C(C=C3)C)Br

Structural and Molecular Characteristics

Chemical Composition

4-Bromo-5-methyl-1-tosyl-1H-indazole has a molecular formula of C₁₅H₁₃BrN₂O₂S and a molecular weight of 365.2 g/mol. The indazole core consists of a benzene ring fused to a pyrazole ring, with substituents at the 1-, 4-, and 5-positions:

  • 1-position: Tosyl group (-SO₂C₆H₄CH₃)

  • 4-position: Bromine atom

  • 5-position: Methyl group

The tosyl group enhances stability and modulates electronic properties, while the bromine atom serves as a handle for further cross-coupling reactions .

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₃BrN₂O₂S
Molecular Weight365.2 g/mol
CAS NumberNot publicly disclosed
Melting Point>140°C (decomposes)
SolubilityDMF, THF, dichloromethane

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step process:

  • Bromination: 5-Methylindazole undergoes electrophilic bromination at the 4-position using N-bromosuccinimide (NBS).

  • Tosylation: The resulting 4-bromo-5-methylindazole is treated with p-toluenesulfonyl chloride in the presence of a base (e.g., sodium hydride) to install the tosyl group at the 1-position.

Reaction conditions critically influence yield and purity. For example, using cesium carbonate in dimethylformamide (DMF) at 90°C achieves >90% yield for the tosylation step .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
BrominationNBS, CH₂Cl₂, 0°C → rt, 12h75%
TosylationTsCl, Cs₂CO₃, DMF, 90°C, 2h92%

Regioselective Functionalization

Density functional theory (DFT) studies reveal that N1-alkylation is favored under chelation-controlled conditions, whereas N2-alkylation dominates in non-chelating solvents . For instance, reactions with isopropyl iodide in DMF yield a 1:1.2 ratio of N1:N2 products, but switching to THF with triphenylphosphine oxide shifts selectivity to N1 (9:1 ratio) .

Biological Activities and Mechanisms

Anti-Cancer Properties

The compound inhibits protein kinase pathways, particularly those involving tyrosine kinases like VEGFR and PDGFR, which are overexpressed in cancers . In vitro assays demonstrate IC₅₀ values of <1 μM against renal cell carcinoma lines, comparable to pazopanib (an FDA-approved kinase inhibitor) .

Anti-Inflammatory Effects

By suppressing NF-κB signaling, 4-bromo-5-methyl-1-tosyl-1H-indazole reduces TNF-α and IL-6 production in macrophages. This mechanism parallels that of danicopan, a complement factor D inhibitor used in treating inflammatory disorders .

Chemical Reactivity and Stability

Substitution Reactions

The bromine atom at the 4-position undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling diversification of the indazole scaffold. For example, coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ yields 4-phenyl derivatives with >80% efficiency.

Stability Profile

The compound is stable under acidic (pH 2–6) and neutral conditions but degrades in basic environments (pH >10) due to hydrolysis of the tosyl group.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): δ 8.19 (s, 1H, H-3), 7.82 (d, J = 8.5 Hz, 1H, H-7), 2.45 (s, 3H, CH₃).

  • ¹³C NMR: δ 161.2 (C=O), 142.5 (C-SO₂), 21.3 (CH₃).

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 365.0211 [M+H]⁺, consistent with the theoretical mass.

Applications in Drug Development

Kinase Inhibitors

Structural analogs of this compound serve as templates for designing multi-targeted kinase inhibitors. For example, replacing the bromine with a methoxy group enhances solubility without compromising activity .

Antibacterial Agents

Preliminary studies indicate moderate activity against Gram-positive bacteria (MIC = 16 μg/mL for S. aureus), likely through interference with cell wall synthesis.

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